molecular formula C7H13N B1306760 Butylprop-2-ynylamine CAS No. 44768-33-4

Butylprop-2-ynylamine

Cat. No. B1306760
CAS RN: 44768-33-4
M. Wt: 111.18 g/mol
InChI Key: IONYZQJNJQZUMX-UHFFFAOYSA-N
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Description

Butylprop-2-ynylamine, also known as 2-Butyn-1-amine, is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent odor, soluble in water and alcohol, and insoluble in ether and benzene. It is a primary amine, which means that it is a compound that contains a single nitrogen atom linked to two hydrogen atoms. This compound is a versatile chemical used in a variety of industrial applications, such as in the synthesis of pharmaceuticals, in the production of rubber and plastics, and in the manufacture of pesticides. It is also used in research and laboratory experiments, as it is a useful reagent for the synthesis of a variety of compounds.

Scientific Research Applications

Heterocyclization in Organic Synthesis

One significant application of Butylprop-2-ynylamine is in the field of organic synthesis. The ButOK-promoted reaction of prop-2-ynyl alcohols or N-methylprop-2-ynylamine with nitroalkenes affords various heterocyclic compounds like 3-methylenetetrahydrofurans, 3,4-dihydropyrans, and 3-methylenepyrrolidines. These reactions showcase diastereoselective synthesis, important in creating specific molecular structures used in pharmaceuticals and materials science (Dumez, Rodriguez, & Dulcere, 1997).

Inhibition of Mammalian Squalene Epoxidase

Another application is seen in the synthesis of novel series of 3-phenylprop-2-ynylamines, demonstrating selective inhibition of mammalian squalene epoxidase. This enzyme is crucial in cholesterol biosynthesis, and its inhibition can be vital in treating hypercholesterolemia, a condition leading to cardiovascular diseases. Specific compounds synthesized showed significant activity against rat liver squalene epoxidase, although they were inactive against fungal squalene epoxidase (Musso et al., 2003).

CO2 Capture and Environmental Applications

This compound derivatives have also been utilized in environmental applications, specifically in CO2 capture. A study described the synthesis of a room temperature ionic liquid incorporating a cation with an appended amine group derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide. This ionic liquid demonstrated reversible sequestering of CO2, making it an efficient and non-volatile alternative for CO2 capture compared to commercial amine sequestering reagents (Bates et al., 2002).

Synthesis of Isoxazolidines

This compound derivatives are also used in the stereoselective synthesis of isoxazolidines, which are important in drug discovery. A method involving copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines was developed, leading to the production of methyleneoxy-substituted isoxazolidines with excellent yields and diastereoselectivities (Karyakarte, Smith, & Chemler, 2012).

Safety and Hazards

Butylprop-2-ynylamine is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-prop-2-ynylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-5-7-8-6-4-2/h2,8H,3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONYZQJNJQZUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392741
Record name butylprop-2-ynylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

44768-33-4
Record name butylprop-2-ynylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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